molecular formula C₂₂H₂₇FO₅ B1147461 21-Dehydro Betamethasone CAS No. 61558-12-1

21-Dehydro Betamethasone

Cat. No.: B1147461
CAS No.: 61558-12-1
M. Wt: 390.45
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

21-Dehydro Betamethasone, chemically known as (11β,16β)-9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-al , is a corticosteroid, similar to Betamethasone . The primary targets of this compound are glucocorticoid receptors, which are found in almost all cells of the body . These receptors play a crucial role in regulating a wide range of physiological processes, including immune response and inflammation .

Mode of Action

This compound acts by binding to glucocorticoid receptors, forming a complex that translocates to the cell nucleus . This complex binds to glucocorticoid response elements in the DNA and modulates gene transcription . The result is the inhibition of pro-inflammatory genes and the promotion of anti-inflammatory genes . This leads to a decrease in the formation of inflammatory mediators, such as prostaglandins and leukotrienes, thereby reducing inflammation .

Biochemical Pathways

The biochemical pathways affected by this compound involve the suppression of phospholipase A2, which leads to a decrease in the formation of arachidonic acid derivatives . This suppression prevents the release of inflammatory mediators, such as prostaglandins and leukotrienes . Additionally, this compound promotes the expression of anti-inflammatory genes like interleukin-10 .

Pharmacokinetics

Betamethasone has a long half-life (36-54 hours), high anti-inflammatory potency, and no mineralocorticoid activity . It is metabolized in the liver and excreted in the urine . The bioavailability of Betamethasone is close to 1.0 for both oral and intramuscular administration .

Result of Action

The molecular and cellular effects of this compound’s action involve a reduction in inflammation and immune response. By binding to glucocorticoid receptors and modulating gene expression, it suppresses the production of inflammatory mediators and promotes anti-inflammatory pathways . This results in a decrease in inflammation and immune response, providing relief in conditions such as dermatitis, allergic reactions, and autoimmune disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can affect the stability of the compound and its ability to bind to its target receptors, thereby influencing its therapeutic effects .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties and interactions of 21-Dehydro Betamethasone are not fully elucidated in the literature. As a derivative of Betamethasone, it may share similar properties and interactions. Betamethasone is known to interact with glucocorticoid receptors, exerting its effects by modulating gene expression and protein synthesis . The specific enzymes, proteins, and other biomolecules that this compound interacts with remain to be identified.

Cellular Effects

Studies on Betamethasone suggest that it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not clearly defined in the literature. Betamethasone, its parent compound, exerts its effects at the molecular level by binding to glucocorticoid receptors, inhibiting pro-inflammatory genes, and promoting the expression of anti-inflammatory genes

Dosage Effects in Animal Models

A study on Betamethasone suggests that it can alter the pharmacokinetics of other drugs in animal models

Metabolic Pathways

The metabolic pathways involving this compound are not clearly defined in the literature. As a derivative of Betamethasone, it may be involved in similar metabolic pathways. Betamethasone is metabolized in the liver through various reactions including 6β hydroxylation, 11β-hydroxyl oxidation, and reduction of the C-20 carbonyl group .

Chemical Reactions Analysis

21-Dehydro Betamethasone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

21-Dehydro Betamethasone is used in various scientific research applications, including:

Comparison with Similar Compounds

21-Dehydro Betamethasone is compared with other corticosteroids such as:

This compound is unique due to its specific structural modifications, which influence its pharmacokinetics and pharmacodynamics.

Properties

IUPAC Name

2-[(8S,9S,10S,11S,13S,14R,16S,17S)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,11-12,15-17,26,28H,4-5,8,10H2,1-3H3/t12-,15-,16+,17-,19-,20-,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXGMZVMPITTKC-SXTIVAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C=O)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@@]3([C@H](C[C@@]2([C@@]1(C(=O)C=O)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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